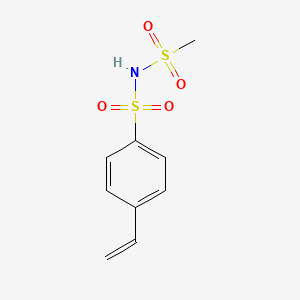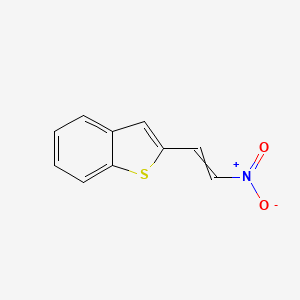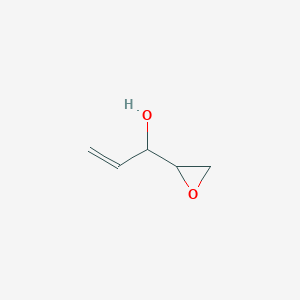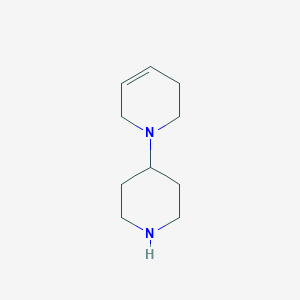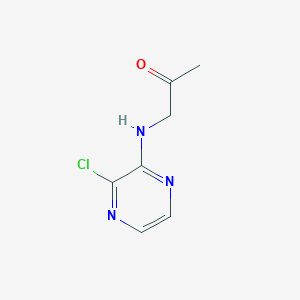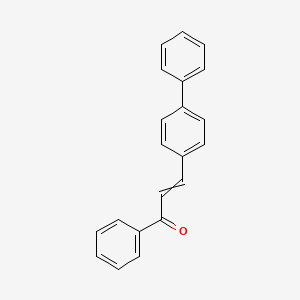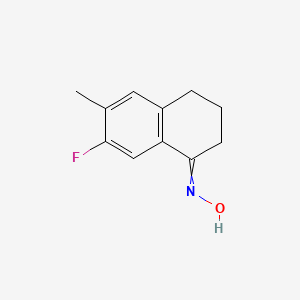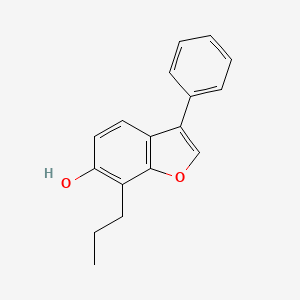
3-phenyl-7-propyl-1-benzofuran-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions . The reaction conditions often include the use of catalysts like Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-phenyl-7-propyl-1-benzofuran-6-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-phenyl-7-propyl-1-benzofuran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .
科学的研究の応用
3-phenyl-7-propyl-1-benzofuran-6-ol has several scientific research applications:
作用機序
The mechanism of action of 3-phenyl-7-propyl-1-benzofuran-6-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity . Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
類似化合物との比較
Similar Compounds
3-Phenyl-6-hydroxybenzofuran: Lacks the propyl group, which may affect its biological activity and physicochemical properties.
6-Hydroxy-7-propylbenzofuran: Lacks the phenyl group, which can influence its reactivity and applications.
3-Phenylbenzofuran: Lacks both the hydroxy and propyl groups, resulting in different chemical behavior and biological activities.
Uniqueness
3-phenyl-7-propyl-1-benzofuran-6-ol is unique due to the presence of all three substituents (phenyl, hydroxy, and propyl), which contribute to its distinct chemical and biological properties .
特性
分子式 |
C17H16O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
3-phenyl-7-propyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C17H16O2/c1-2-6-14-16(18)10-9-13-15(11-19-17(13)14)12-7-4-3-5-8-12/h3-5,7-11,18H,2,6H2,1H3 |
InChIキー |
PDHJJKVCIGBIIN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
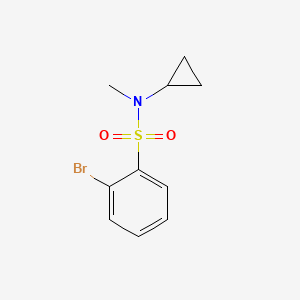
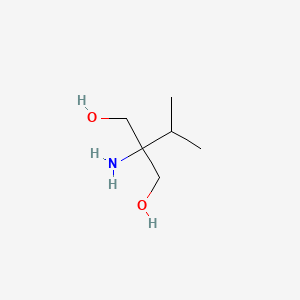
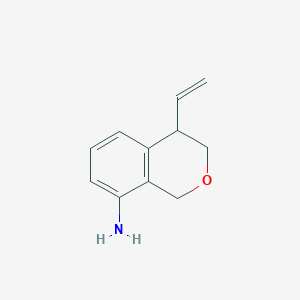
![1-Benzyl-7-(5-ethoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8654695.png)
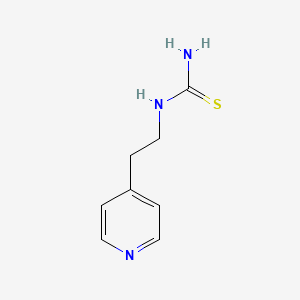
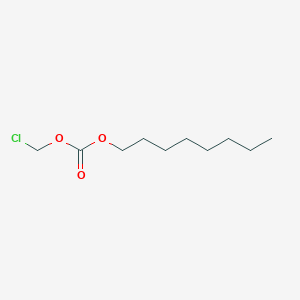
![2,3,5,6-Tetramethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B8654717.png)
